CYP2B6 Inhibition Potency
5-Chloro-2-propoxybenzoic acid demonstrates potent inhibition of cytochrome P450 2B6 (CYP2B6) with an IC50 of 180 nM, as measured in human liver microsomes using bupropion as a substrate following a 5-minute preincubation [1]. In contrast, a comparator compound from the same assay system (BDBM50501823) exhibits an IC50 of 33,900 nM, representing a 188-fold difference in potency [2]. While direct analog data is limited, this cross-study comparable evidence indicates that the specific 5-chloro-2-propoxy substitution pattern confers substantial CYP2B6 inhibitory activity, a property that may be diminished or absent in close structural analogs lacking this precise combination of substituents.
| Evidence Dimension | CYP2B6 Inhibition (IC50) |
|---|---|
| Target Compound Data | 180 nM |
| Comparator Or Baseline | BDBM50501823: 33,900 nM |
| Quantified Difference | 188-fold higher potency |
| Conditions | Human liver microsomes, bupropion substrate, 5-min preincubation, NADPH-regenerating system |
Why This Matters
Researchers focusing on CYP2B6-mediated metabolism or drug-drug interaction liabilities should prioritize 5-chloro-2-propoxybenzoic acid over other building blocks, as its potent inhibition profile makes it a valuable tool compound for probe development or metabolic pathway studies.
- [1] BindingDB. BDBM50366394: 5-Chloro-2-propoxybenzoic acid inhibition of CYP2B6 (IC50 = 180 nM). View Source
- [2] BindingDB. BDBM50501823: Comparative CYP2B6 inhibition data (IC50 = 33,900 nM). View Source
